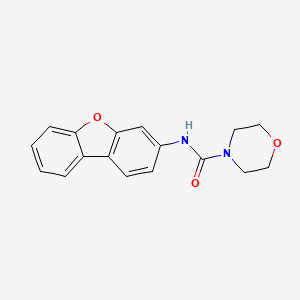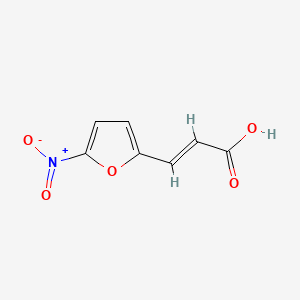
3-(5-硝基-2-呋喃基)丙烯酸
描述
3-(5-Nitro-2-furyl)acrylic acid, also known as 5-nitrofuran-2-carboxylic acid or 5-nitro-2-furylacrylic acid, is a synthetic organic compound commonly used in scientific research. It is a monocarboxylic acid, which is a type of organic compound that contains a carboxyl group (-COOH). This acid has a wide range of applications in scientific research and is used in a variety of laboratory experiments. It has been studied extensively for its biochemical and physiological effects and has been found to have numerous advantages and limitations when used in laboratory experiments.
科学研究应用
药理学
3-(5-硝基-2-呋喃基)丙烯酸: 由于其抗菌特性,在药理学领域显示出潜力。 它已被研究用于其对各种微生物的影响,包括细菌、酵母、霉菌和藻类 {svg_1}。该化合物的衍生物已显示出抗真菌、抗藻和抗菌活性,这可能对开发新的药物或治疗方法具有价值。
农业
在农业中,3-(5-硝基-2-呋喃基)丙烯酸衍生物的抗菌特性可用于保护农作物免受真菌和细菌感染 {svg_2}。其作为杀菌剂或杀细菌剂的潜力可以通过减少对传统化学农药的依赖,从而实现更可持续的农业实践。
材料科学
该化合物的衍生物已被探索用于其通过阻断生物能量过程(特别是糖酵解)来抑制生长的能力 {svg_3}。这种特性可以用于材料科学,以创造抗微生物定殖的表面或涂层,这对医疗器械和植入物至关重要。
生物化学
在生物化学中,3-(5-硝基-2-呋喃基)丙烯酸在研究代谢途径和酶抑制方面发挥作用。 它对糖酵解和其他生物能量过程的影响提供了对细胞代谢和生物化学测定法发展的见解 {svg_4}。
环境科学
3-(5-硝基-2-呋喃基)丙烯酸衍生物的抗菌作用也对环境科学有影响。 它们可用于水处理过程以控制微生物生长,或用于生物修复工作以清理受污染的环境 {svg_5}。
分析化学
在分析化学中,3-(5-硝基-2-呋喃基)丙烯酸可用作试剂或合成更复杂分子的构建单元。 其反应性和硝基和呋喃环的存在使其成为各种化学分析和合成的通用化合物 {svg_6}。
食品工业
虽然未直接用于食品工业,但3-(5-硝基-2-呋喃基)丙烯酸衍生物的抗菌特性可以应用于食品保存和安全,从而延长保质期并降低食源性疾病的风险 {svg_7}。
化妆品行业
该化合物的衍生物有可能用于化妆品行业作为防腐剂,以防止产品中微生物的生长,从而延长其可用性并确保消费者安全 {svg_8}。
安全和危害
作用机制
Target of Action
A related compound, nitrofurans, has been reported to target the protein aldose reductase .
Mode of Action
It’s known that nitrofurans, a related group of compounds, interact with their targets and cause changes in their function .
Biochemical Pathways
It’s known that the inhibitory effect on growth is caused by blocking bioenergetic processes, glycolysis in particular .
Result of Action
The antimicrobial effects of esters and amides of 3-(5-Nitro-2-furyl)acrylic acid have been studied. The compound has shown antimycotic, antialgal, and antibacterial activity. The antimycotic activity was found to decrease with increasing the length of the alkyl chain of esters and after the introduction of amino nitrogen into the furylethylene backbone .
生化分析
Biochemical Properties
3-(5-Nitro-2-furyl)acrylic acid plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules, inhibiting bioenergetic processes such as glycolysis . The compound has been shown to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, yeasts such as Saccharomyces cerevisiae and Candida albicans, molds including Aspergillus niger and Penicillium cyclopium, and algae like Chlorella pyrenoidosa and Euglena gracilis . The inhibitory effect is primarily due to the blocking of glycolytic pathways, which are essential for energy production in these organisms .
Cellular Effects
3-(5-Nitro-2-furyl)acrylic acid exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to reduced energy production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to cause DNA damage in bacteria and human cells, leading to mutations and chromosomal anomalies . Additionally, it can induce neoplastic transformation in mammalian cells, including human cells .
Molecular Mechanism
The molecular mechanism of 3-(5-Nitro-2-furyl)acrylic acid involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound inhibits glycolytic enzymes, thereby blocking the glycolytic pathway and reducing energy production . This inhibition disrupts cellular metabolism and bioenergetic processes, leading to the antimicrobial effects observed in various microorganisms . Additionally, the compound can cause DNA damage and mutations, further contributing to its antimicrobial activity .
Dosage Effects in Animal Models
The effects of 3-(5-Nitro-2-furyl)acrylic acid vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be less effective in inhibiting microbial growth . The compound’s antimicrobial activity is dose-dependent, with threshold effects observed at specific concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
3-(5-Nitro-2-furyl)acrylic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound inhibits glycolytic enzymes, blocking the glycolytic pathway and reducing energy production . This inhibition affects metabolic flux and metabolite levels, leading to the antimicrobial effects observed in various microorganisms . The compound’s structure and functional groups play a crucial role in its interactions with metabolic pathways.
Transport and Distribution
The transport and distribution of 3-(5-Nitro-2-furyl)acrylic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical structure and functional groups . Understanding the transport and distribution mechanisms is essential for determining the compound’s effectiveness and potential side effects in different tissues.
Subcellular Localization
The subcellular localization of 3-(5-Nitro-2-furyl)acrylic acid affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its inhibitory effects on glycolytic enzymes. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(5-nitrofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOWNIPZHGWKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6281-23-8 | |
| Record name | 3-(5-Nitro-2-furyl)acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



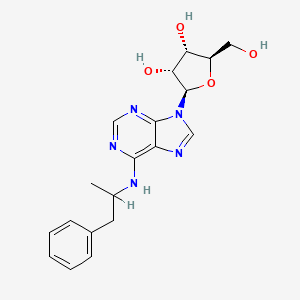
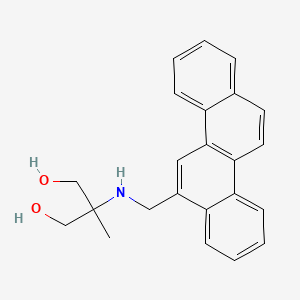



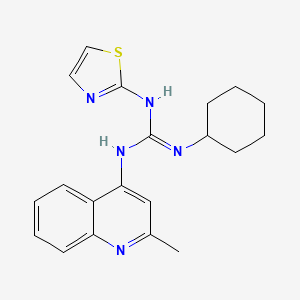

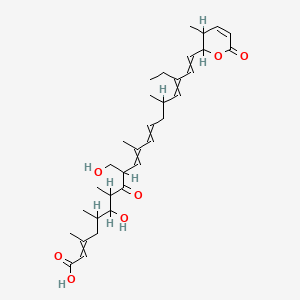
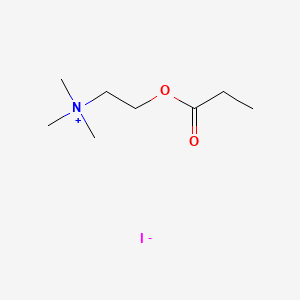
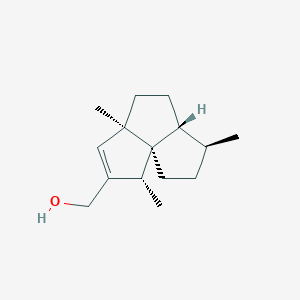
![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)
![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide](/img/structure/B1209910.png)
![2-(1-Benzimidazolylmethyl)-5-[(4-chlorophenyl)methylthio]-1,3,4-oxadiazole](/img/structure/B1209911.png)
